2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol
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Overview
Description
2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol: is an organic compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a pyridin-3-ylmethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylphenol and pyridin-3-ylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The pyridin-3-ylmethanol is reacted with 2-chloro-4-methylphenol in the presence of a base to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Affecting Gene Expression: It can influence the expression of genes involved in inflammation, cell proliferation, and other processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Lacks the pyridin-3-ylmethoxy group, making it less versatile in certain applications.
4-Methyl-5-(pyridin-3-ylmethoxy)phenol: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-5-(pyridin-3-ylmethoxy)phenol: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-5-11(14)12(16)6-13(9)17-8-10-3-2-4-15-7-10/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVACBPWEIMODLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CN=CC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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